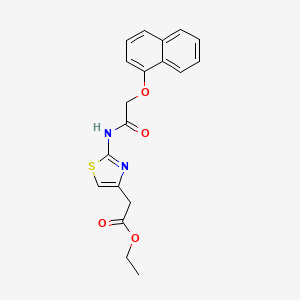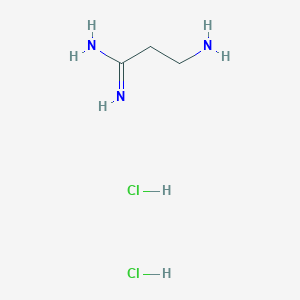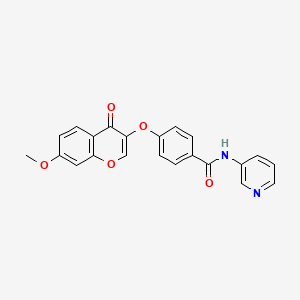![molecular formula C24H17FN4O4 B2955499 3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-79-2](/img/structure/B2955499.png)
3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic system containing a pyrazole ring fused with a quinoline. The molecule also has fluorophenyl, dimethoxy, and nitrophenyl substituents attached to the core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing and could make the molecule more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro, fluoro, and methoxy groups could affect its polarity, solubility, and reactivity .科学的研究の応用
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
The synthesis and photophysical properties of azole-quinoline-based fluorophores, which include compounds structurally similar to "3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline," have been extensively studied. These compounds exhibit dual emissions (normal and ESIPT emissions) with a significant Stokes shift, indicating their potential in fluorescence spectroscopy and materials science. The study highlights their thermal stability and the dependence of emission properties on solvent polarity, which is crucial for their application in various solvents and conditions (Padalkar & Sekar, 2014).
Reversible Quenching of Fluorescence by Protonation
Research on pyrazolo[3,4-b]quinoline derivatives has shown that their fluorescence can be reversibly quenched by protic acids like HCl in aqueous or ethanolic solution. This property is of interest for developing light-emitting devices where the fluorescence stability is essential. The study explores the mechanisms behind fluorescence quenching, contributing to the understanding of how these compounds can be utilized in optical materials and sensors (Mu et al., 2010).
Fluorophores for Picric Acid Sensing
A novel fluorochrome combining quinoline and benzimidazole moieties demonstrates exceptional fluorescence quenching towards picric acid, highlighting its potential as a highly sensitive and selective sensor. This property is particularly valuable in environmental monitoring and security, where the detection of explosive materials is critical. The study provides insights into the synergistic effect of inner filter effect and photoinduced electron transfer (PET) as the dominant quenching mechanism (Jiang et al., 2019).
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with the compound of interest, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies are vital for the development of new chemotherapeutic agents, showcasing the potential of quinoline derivatives in medical research and cancer therapy (Deady et al., 2003).
Antimycobacterial and Toxicological Evaluation of Ofloxacin Derivatives
The synthesis and evaluation of novel ofloxacin derivatives, including their antimycobacterial activities and toxicological profiles, highlight the relevance of quinoline derivatives in developing new antimicrobial agents. Such research is crucial in the fight against tuberculosis and other mycobacterial infections, indicating the broader impact of quinoline derivatives in pharmaceutical development (Dinakaran et al., 2008).
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-21-11-18-20(12-22(21)33-2)26-13-19-23(14-6-8-15(25)9-7-14)27-28(24(18)19)16-4-3-5-17(10-16)29(30)31/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIURAAASPOODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
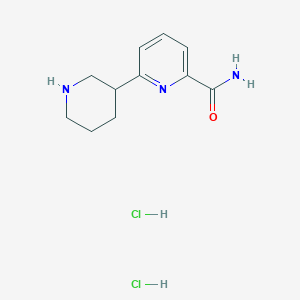
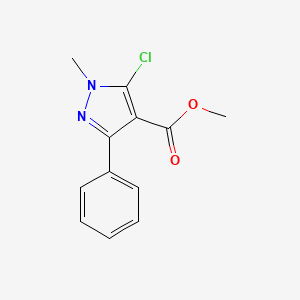
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
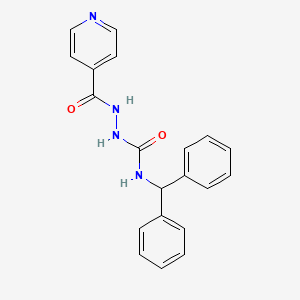



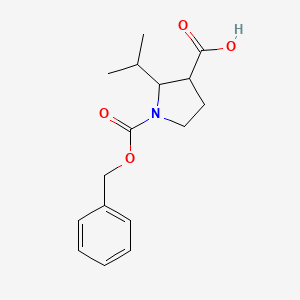
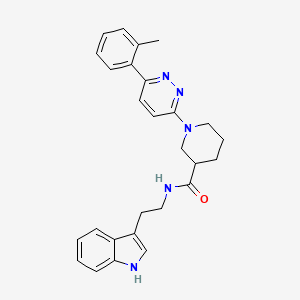
![6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2955434.png)
